2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methyl group and a trifluoromethyl group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated flow reactors. These reactors allow for continuous production and precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, carboxylic acids, and various substituted biphenyl derivatives .
Scientific Research Applications
2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethyl-1,1’-biphenyl: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from other biphenyl derivatives .
Properties
Molecular Formula |
C14H11F3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-methyl-2-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15,16)17/h2-9H,1H3 |
InChI Key |
ILELRQCKXAXPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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